Hydroxyamine hydrochloride

Description

Properties

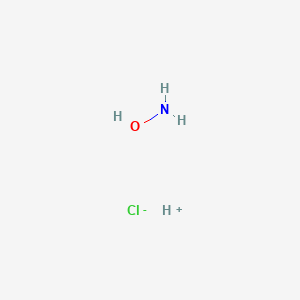

IUPAC Name |

hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH.H3NO, NH2OH.HCl, ClH4NO | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³ | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5470-11-1 | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4ZA62Z4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Role of Hydroxylamine Hydrochloride as a Reducing Agent in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is a versatile and potent reducing agent with significant applications across various biochemical and molecular biology research areas. Its ability to reduce disulfide bonds, cleave specific peptide linkages, and interact with metalloproteins makes it an invaluable tool for protein characterization, proteomics, and drug development. This technical guide provides an in-depth overview of the mechanisms of action of hydroxylamine hydrochloride, its role in specific biochemical pathways, quantitative data on its reactivity, and detailed protocols for its application in key laboratory procedures.

Introduction

Hydroxylamine, in its more stable hydrochloride salt form, serves as a powerful nucleophile and reducing agent in numerous chemical and biological reactions.[1][2] In the realm of biochemistry, its utility stems from its reactivity towards various functional groups found in biomolecules, including carbonyls, esters, and metal centers. This guide will explore the fundamental principles of its reducing activity and its practical applications in biochemical research, with a focus on protein chemistry and enzymology.

Mechanisms of Action as a Reducing Agent

The primary reducing function of hydroxylamine hydrochloride in biochemical systems involves the donation of electrons, leading to the reduction of target molecules. This can manifest in several ways:

-

Reduction of Metal Ions: Hydroxylamine is capable of reducing metal ions within the active sites of metalloproteins, which can be crucial for studying enzyme mechanisms and function. For instance, it can reduce Fe(III) to Fe(II), a property leveraged in various analytical and experimental settings.[3][4]

-

Cleavage of Carbonyl-Containing Linkages: Hydroxylamine can cleave certain types of chemical crosslinkers used in protein studies, such as those containing carbonyl groups.[5][6]

-

Deprotection of Sulfhydryl Groups: It is widely used for the deacetylation of SATA-modified molecules to expose protected sulfhydryl groups, which are then available for conjugation or other modifications.[6][7]

Quantitative Data on Reducing and Inhibitory Activity

The efficacy of hydroxylamine hydrochloride as a reducing agent and its interaction with enzymes can be quantified through various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic and Affinity Data for the Interaction of Hydroxylamine with Metalloproteins

| Protein/Complex | Parameter | Value | Conditions |

| L16G AxCP-α (Fe(III) state) | Kd | ~2.5 mM | pH 7.5 |

| L16G AxCP-α (Fe(III) state) | kon | 4300 M⁻¹s⁻¹ | pH 7.5 |

| L16G AxCP-α (Fe(III) state) | koff | 11 s⁻¹ | pH 7.5 |

| L16G AxCP-α (Fe(II) state) | Kd | 0.0345 mM | pH 7.5 |

| L16G AxCP-α (Fe(II) state) | kon | 2880 M⁻¹s⁻¹ | pH 7.5 |

| L16G AxCP-α (Fe(II) state) | koff | 0.0994 s⁻¹ | pH 7.5 |

| DnfA (Hydroxylamine Oxidase) | Km for hydroxylamine | 92.9 ± 3.0 μM | Not specified |

| DnfA (Hydroxylamine Oxidase) | kcat | 0.028 ± 0.001 s⁻¹ | Not specified |

Data sourced from studies on a cytochrome c' variant (L16G AxCP-α) and hydroxylamine oxidase (DnfA).[8]

Table 2: Enzyme Inhibition by Hydroxylamine

| Enzyme | Inhibition Type | Inhibition Constant (Ki) / Concentration Range |

| Alcohol Dehydrogenase | Competitive | ~0.4 mM |

| Catalase | Not specified | 0.5 - 40.0 mM for effective inhibition |

Data indicates hydroxylamine's ability to act as a competitive inhibitor for alcohol dehydrogenase and an effective inhibitor for catalase.[9][10][11][12]

Role in Specific Biochemical Pathways and Processes

Nitrification and the Nitrogen Cycle

Hydroxylamine is a key intermediate in the biological process of nitrification, where ammonia (B1221849) is oxidized to nitrite. This process is carried out by ammonia-oxidizing bacteria. The enzyme hydroxylamine oxidoreductase (HAO) plays a central role in this pathway, catalyzing the oxidation of hydroxylamine.

Interaction with Heme Proteins

Hydroxylamine and its derivatives can bind to the heme iron in metalloproteins like cytochrome c, influencing their spectroscopic and kinetic properties. This interaction is crucial for understanding the mechanisms of enzymes involved in nitrogen metabolism. The binding affinity of hydroxylamine can be significantly different for the oxidized (Fe(III)) and reduced (Fe(II)) states of the heme iron.

References

- 1. researchgate.net [researchgate.net]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. The kinetics and mechanism of oxidation of hydroxylamine by iron(iii) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. HYDROXYLAMINE HCL - Ataman Kimya [atamanchemicals.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV [osti.gov]

- 11. Competitive inhibition of hydroxylamine on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0626015B1 - Inhibition of catalase activity in biological fluids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Hydroxylamine Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the core chemical properties of hydroxylamine (B1172632) hydrochloride, a versatile and critical reagent in the modern laboratory. This document outlines its physical and chemical characteristics, safety and handling protocols, and detailed methodologies for its principal applications in research and development, with a particular focus on its utility in organic synthesis and biochemistry.

Core Chemical and Physical Properties

Hydroxylamine hydrochloride, with the chemical formula NH₂OH·HCl, is the hydrochloride salt of hydroxylamine. It presents as a colorless or off-white crystalline solid and is a crucial reagent in a multitude of chemical transformations.[1][2] Its utility in the laboratory is underpinned by its distinct physical and chemical properties, which are summarized below.

Table 1: Physicochemical Properties of Hydroxylamine Hydrochloride

| Property | Value | References |

| Molecular Formula | NH₂OH·HCl | [3] |

| Molecular Weight | 69.49 g/mol | [3][4] |

| Appearance | Colorless or off-white crystalline solid | [1][2] |

| Melting Point | 155-157 °C (with decomposition) | [1][3][5] |

| Boiling Point | Decomposes | [4] |

| Density | 1.67 g/cm³ at 17-25 °C | [1][3] |

| pKa | 5.94 (for hydroxylamine) | [6] |

| pH | 3.4 (0.1 M aqueous solution) | [1] |

| Solubility | ||

| in Water | 84 g/100 g at 20 °C; Highly soluble | [1][3] |

| in Ethanol | 6 g/100 g at 20 °C | [1] |

| in Methanol | 12 g/100 g at 20 °C | [1] |

| in Glycols | Soluble | [1] |

| Stability | Hygroscopic; sensitive to moisture and air. Decomposes upon heating. | [1][5] |

Safety and Handling

Hydroxylamine hydrochloride is a hazardous substance and requires careful handling to mitigate risks in the laboratory. It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction.[2] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2]

Key safety precautions include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][7]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and heavy metals.[5][7] It is hygroscopic and should be kept in a tightly sealed container.[1] Heating above 115°C may cause an explosion; do not store above 65°C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Key Laboratory Applications and Experimental Protocols

Hydroxylamine hydrochloride is a powerful reducing agent and a versatile nucleophile, making it a valuable tool in various laboratory procedures.[1][8]

Oxime Formation from Aldehydes and Ketones

One of the most common applications of hydroxylamine hydrochloride is the conversion of aldehydes and ketones to their corresponding oximes.[9][10] This reaction is fundamental in organic synthesis for the protection of carbonyl groups, the preparation of amides via the Beckmann rearrangement, and the synthesis of various nitrogen-containing heterocycles.[10]

This protocol is a general procedure for the synthesis of an oxime from an aldehyde or ketone.

Materials:

-

Aldehyde or Ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium Acetate, Pyridine, or Sodium Carbonate)

-

Solvent (e.g., Ethanol, Water, or a mixture)

-

Mortar and pestle (for solvent-free method)

-

Stirring apparatus

-

Heating apparatus (if required)

Procedure:

-

Reactant Mixture: In a suitable reaction vessel, combine the aldehyde or ketone (1 equivalent), hydroxylamine hydrochloride (1-1.2 equivalents), and a base (1-1.5 equivalents).

-

Solvent Addition: Add the appropriate solvent to dissolve the reactants. The choice of solvent and base can influence the reaction rate and yield.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating, depending on the reactivity of the carbonyl compound.[11] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the product is typically isolated by filtration if it precipitates, or by extraction after adding water to the reaction mixture. The crude product can be purified by recrystallization.

A solvent-free approach using grindstone chemistry with Bismuth(III) oxide as a catalyst has also been reported as an environmentally friendly alternative.[8]

Caption: Workflow for the synthesis of oximes from carbonyl compounds.

Chemical Cleavage of Proteins at Asparaginyl-Glycyl (Asn-Gly) Bonds

Hydroxylamine hydrochloride is a valuable tool for the specific chemical cleavage of polypeptide chains at Asn-Gly peptide bonds.[5][12] This specificity allows for the generation of large peptide fragments, which is useful for protein sequencing and structural analysis.

This protocol is adapted for the cleavage of proteins in solution.

Materials:

-

Protein sample (1-5 mg/mL)

-

4 M Guanidine (B92328) HCl

-

Hydroxylamine solution (prepare fresh)

-

0.2 M Sodium Carbonate (Na₂CO₃) buffer, pH 9.0

-

5 mM Dithiothreitol (DTT)

-

1 mM N-ethylmaleimide

-

Trichloroacetic acid (TCA)

-

Incubator or water bath at 45°C

Procedure:

-

Prepare Guanidine-Hydroxylamine Solution: Prepare a solution of 4 M guanidine HCl and hydroxylamine. Buffer this solution to pH 9.0 with 0.2 M Na₂CO₃.[5]

-

Prepare Protein Sample: Dissolve the protein in a suitable buffer. Add DTT and N-ethylmaleimide to the protein solution.[5]

-

Initiate Cleavage: Mix equal volumes of the guanidine-hydroxylamine solution and the protein solution. The final protein concentration should be between 1-5 mg/mL.[5]

-

Adjust pH: If necessary, adjust the pH of the final reaction mixture to 9.0 with Na₂CO₃.[5]

-

Incubation: Incubate the reaction mixture for 4-8 hours at 45°C.[5]

-

Stop Reaction: Neutralize the pH with acetic acid.[5]

-

Protein Precipitation: Precipitate the cleaved protein fragments using TCA.[5] The fragments can then be analyzed by methods such as SDS-PAGE.

Caption: Workflow for the chemical cleavage of proteins at Asn-Gly bonds.

Cleavage of Crosslinkers

Hydroxylamine hydrochloride is used to cleave certain chemical crosslinkers, such as Ethylene Glycol bis(Succinimidyl Succinate) (EGS) and its water-soluble analog, Sulfo-EGS.[1][7] This is particularly useful in proteomics for studying protein-protein interactions.

Materials:

-

EGS-crosslinked protein sample

-

2 M Hydroxylamine HCl solution in Phosphate Buffered Saline (PBS), pH 8.5 (prepare fresh)

-

Incubator at 37°C

Procedure:

-

Prepare Hydroxylamine Solution: Immediately before use, prepare a 2 M solution of hydroxylamine hydrochloride in PBS and adjust the pH to 8.5.[1][7]

-

Incubation: Warm the hydroxylamine solution to 37°C. Mix equal volumes of the crosslinked sample and the hydroxylamine solution. Incubate for 3-6 hours at 37°C with stirring.[1][7]

-

Analysis: The effectiveness of the cleavage can be determined by analyzing the sample using SDS-PAGE.[7]

Deacetylation of SATA

Hydroxylamine hydrochloride is employed for the deacetylation of S-Acetylthioacetate (SATA)-modified proteins to generate free sulfhydryl groups.[3][13] These free thiols can then be used for conjugation with other molecules.

Materials:

-

SATA-modified protein

-

Deacetylation Solution: 0.5 M Hydroxylamine HCl, 25 mM EDTA in PBS, pH 7.2-7.5 (prepare fresh)

-

Desalting column

Procedure:

-

Prepare Deacetylation Solution: Prepare the deacetylation solution immediately before use.[3][13]

-

Deacetylation Reaction: Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the deacetylation solution.[13]

-

Incubation: Mix and incubate at room temperature for 2 hours.[13]

-

Purification: Remove excess hydroxylamine using a desalting column.[13]

Synthesis of Hydroxamic Acids

Hydroxamic acids are an important class of compounds with applications in medicinal chemistry, for example, as histone deacetylase (HDAC) inhibitors.[2] They can be synthesized from carboxylic acids or their derivatives using hydroxylamine hydrochloride.

Materials:

-

Carboxylic acid

-

Hydroxylamine hydrochloride

-

Coupling agent (e.g., EDC/HOBt or ethyl chloroformate)

-

Base (e.g., triethylamine (B128534) or N-methylmorpholine)

-

Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

-

Activate Carboxylic Acid: Dissolve the carboxylic acid in an anhydrous solvent. Add the coupling agent and a base to activate the carboxylic acid.

-

Add Hydroxylamine: To the activated carboxylic acid, add a solution of hydroxylamine hydrochloride and a base in a suitable solvent.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Role in Drug Development

Hydroxylamine and its derivatives are significant in drug development, primarily as building blocks in the synthesis of various pharmaceuticals.[6][14] It is a key precursor in the manufacture of drugs such as certain anti-cancer agents and sulfa drugs, which are used to treat bacterial infections.[6][14] The nucleophilic nature of hydroxylamine allows for its incorporation into complex molecular scaffolds, leading to the generation of diverse chemical libraries for drug discovery.

Caption: Role of Hydroxylamine HCl in pharmaceutical synthesis.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.sangon.com [store.sangon.com]

- 4. yccskarad.com [yccskarad.com]

- 5. andrewslab.ca [andrewslab.ca]

- 6. nbinno.com [nbinno.com]

- 7. store.sangon.com [store.sangon.com]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 10. Cleavage at Asn-Gly bonds with hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cleavage of asn-gly bonds by hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reaction of Hydroxylamine Hydrochloride with Aldehydes and Ketones

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of aldehydes and ketones with hydroxylamine (B1172632) hydrochloride to form oximes is a fundamental and versatile transformation in organic chemistry. This reaction, proceeding through a nucleophilic addition-elimination mechanism, is critical for the synthesis of a wide array of organic compounds. Oximes are not merely stable derivatives for the characterization of carbonyl compounds; they serve as pivotal intermediates in further synthetic transformations, such as the Beckmann rearrangement, and are integral to the structure of numerous pharmacologically active molecules.[1][2] Their applications span from being antidotes for nerve agent poisoning to core components of FDA-approved antibiotics.[3] This guide provides a comprehensive overview of the core reaction mechanism, presents quantitative data from various synthetic approaches, details experimental protocols, and illustrates key pathways and workflows relevant to research and drug development.

Core Reaction Mechanism: Oxime Formation

The formation of an oxime from an aldehyde or a ketone with hydroxylamine is a two-stage process: nucleophilic addition followed by dehydration.[4][5] The reaction is typically catalyzed by an acid.[5]

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[6]

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group on the original carbonyl carbon is protonated, turning it into a good leaving group (H₂O). Subsequently, the nitrogen atom's lone pair of electrons forms a double bond with the carbon, expelling the water molecule and forming the C=N double bond characteristic of an oxime.[7]

The overall reaction is reversible. The equilibrium can be shifted toward the product by removing water as it is formed.[5] The reaction's rate is pH-dependent; it must be acidic enough to protonate the carbonyl group but not so acidic that it fully protonates the hydroxylamine, which would render it non-nucleophilic.[8]

Quantitative Data Presentation

The efficiency of oxime synthesis is highly dependent on the substrate, catalyst, and reaction conditions. Modern methods focus on improving yields, reducing reaction times, and employing environmentally benign procedures.

Table 1: Oximation of Aldehydes with Hydroxylamine Hydrochloride

| Entry | Aldehyde | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Oxalic Acid / CH₃CN (reflux) | 60 | 95 | [9] |

| 2 | 4-Methoxybenzaldehyde | Hyamine® / H₂O (RT) | 60 | 98 | [10] |

| 3 | 4-Chlorobenzaldehyde (B46862) | Bi₂O₃ / Grinding (RT) | 2 | 98 | [1] |

| 4 | 4-Nitrobenzaldehyde | Oxalic Acid / CH₃CN (reflux) | 50 | 94 | [9] |

| 5 | Thiophene-2-carboxaldehyde | Hyamine® / H₂O (RT) | 75 | 92 | [10] |

| 6 | Cinnamaldehyde | Bi₂O₃ / Grinding (RT) | 5 | 95 | [1] |

Table 2: Oximation of Ketones with Hydroxylamine Hydrochloride

| Entry | Ketone | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| 1 | Acetophenone | Oxalic Acid / CH₃CN (reflux) | 90 | 95 | [9] |

| 2 | Benzophenone | Bi₂O₃ / Grinding (RT) | 10 | 90 | [1] |

| 3 | Cyclohexanone (B45756) | K₂CO₃ / Methanol (RT) | 10 | 96 | [11] |

| 4 | Cyclopentanone | KOH / Ethanol (B145695) | - | 75-85 | [8] |

| 5 | 4-Methylacetophenone | Bi₂O₃ / Grinding (RT) | 8 | 92 | [1] |

| 6 | 4-Chloroacetophenone | Oxalic Acid / CH₃CN (reflux) | 80 | 92 | [9] |

Note: RT = Room Temperature. Yields refer to isolated products.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are two distinct protocols for oxime synthesis: a classical solution-phase method and a modern solvent-free approach.

Protocol 1: Classical Synthesis of Cyclohexanone Oxime[8]

This method involves refluxing the reactants in an alcoholic solution with a base.

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexanone (9.8 g, 0.1 mol) in 100 mL of ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (8.3 g, 0.12 mol). Separately, dissolve potassium hydroxide (B78521) (6.7 g, 0.12 mol) in 25 mL of water.

-

Reaction: Slowly add the potassium hydroxide solution to the flask. An exothermic reaction may be observed. Once the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. The crude oxime will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol or petroleum ether) to yield pure cyclohexanone oxime.

-

Characterization: Analyze the product by melting point determination, IR, and NMR spectroscopy to confirm its identity and purity.[8]

Protocol 2: Solvent-Free Synthesis of 4-Chlorobenzaldoxime[1]

This "green" chemistry approach utilizes grinding to facilitate the reaction without a solvent.

-

Reactant Preparation: In a clean, dry mortar, combine 4-chlorobenzaldehyde (140 mg, 1 mmol), hydroxylamine hydrochloride (83 mg, 1.2 mmol), and bismuth(III) oxide (Bi₂O₃, 280 mg, 0.6 mmol).

-

Reaction: Vigorously grind the mixture with a pestle at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every few minutes. The reaction is typically complete within 2-5 minutes.

-

Work-up and Isolation: Upon completion, add ethyl acetate (B1210297) (2 x 10 mL) to the mortar and triturate the solid. Filter the mixture to remove the insoluble Bi₂O₃ catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with a small amount of cold water, and dry under high vacuum to furnish the pure oxime.[1]

-

Characterization: Confirm the product's identity using standard analytical techniques (m.p., IR, NMR).

Applications in Research and Drug Development

Oximes are of paramount importance in medicinal chemistry and drug development, serving both as intermediates and as active pharmacophores.[12]

Antidotes to Nerve Agent Poisoning

Organophosphate (OP) nerve agents and pesticides exert their toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[3] This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. Certain oximes, such as Pralidoxime (2-PAM), are FDA-approved drugs that function as AChE reactivators.[2] The nucleophilic oxime group attacks the phosphorus atom of the organophosphate, displacing it from the active site of the enzyme and restoring its function.[3]

Role in Antibiotics

The oxime functional group is a key structural feature in several generations of cephalosporin (B10832234) antibiotics, including cefuroxime (B34974) and ceftizoxime.[3] The presence and stereochemistry of the oxime moiety on the C-7 acylamino side chain significantly influences the antibiotic's spectrum of activity, potency, and resistance to β-lactamase enzymes produced by bacteria.[2] This modification enhances the drug's stability and efficacy against a broad range of pathogens.

Synthetic Intermediates

Oximes are valuable precursors for synthesizing other important functional groups.

-

Beckmann Rearrangement: In the presence of acid, ketoximes can rearrange to form amides. This reaction is used in the industrial synthesis of caprolactam, the precursor to Nylon-6.[2][13]

-

Reduction to Amines: Oximes can be reduced to primary amines using various reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[13][14]

-

Conversion to Nitriles: Aldoximes can be dehydrated to form nitriles, providing a two-step method to convert an aldehyde to a nitrile.[1][14]

Conclusion

The reaction between hydroxylamine hydrochloride and carbonyl compounds is a cornerstone of organic synthesis. Its reliability, coupled with the utility of the resulting oxime products, ensures its continued relevance. For professionals in drug development and chemical research, a thorough understanding of this reaction's mechanism, the various protocols for its execution, and the diverse applications of its products is indispensable. The ongoing development of greener, more efficient catalytic systems continues to expand the utility of this classic and powerful transformation.

References

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

- 5. testbook.com [testbook.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. arpgweb.com [arpgweb.com]

- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 10. yccskarad.com [yccskarad.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oxime - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

The Role of Hydroxylamine Hydrochloride in Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is a versatile reagent in the field of protein chemistry, primarily utilized for specific, non-enzymatic cleavage of peptide chains and for the chemical modification of proteins. While not directly involved in the biological process of protein synthesis, its application in protein engineering, structural analysis, and the production of recombinant proteins makes it an invaluable tool for researchers. This technical guide provides an in-depth exploration of the functions, mechanisms, and experimental protocols associated with the use of hydroxylamine hydrochloride in protein science.

Core Applications of Hydroxylamine Hydrochloride in Protein Chemistry

Hydroxylamine hydrochloride's utility in protein research stems from its nucleophilic nature, allowing it to react with specific amino acid residues and chemical linkers. Its primary applications include:

-

Specific Peptide Bond Cleavage: The most prominent use of hydroxylamine is the cleavage of the peptide bond between asparaginyl (Asn) and glycyl (Gly) residues.[1][2][3] This specificity allows for the generation of large peptide fragments, which is particularly useful for protein sequencing and structural studies.[1][4]

-

Cleavage of Cross-Linkers: Certain chemical cross-linkers, such as ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) and its water-soluble analog Sulfo-EGS, which are used to study protein-protein interactions, can be cleaved by hydroxylamine.[5][6] This allows for the dissociation of cross-linked protein complexes for analysis.

-

Deacetylation of Modified Proteins: Hydroxylamine is employed to remove acetyl groups from modified proteins.[5][6] For instance, it is used to deprotect sulfhydryl groups that have been modified with N-succinimidyl S-acetylthioacetate (SATA), making them available for conjugation reactions.[5][6]

-

Characterization of Post-Translational Modifications: The sensitivity of certain post-translational modifications to hydroxylamine can aid in their characterization. For example, poly(ADP-Ribose) chains attached to glutamate (B1630785) or aspartate are sensitive to hydroxylamine, whereas those attached to serine are not.[7] Similarly, ubiquitin molecules linked to serine or threonine are susceptible to cleavage by hydroxylamine, while those linked to lysine (B10760008) are resistant.[7]

-

Chemical Synthesis of Proteins: In a less common but significant application, hydroxylamine derivatives are used in a method called α-ketoacid-hydroxylamine (KAHA) ligation for the total chemical synthesis of proteins, particularly those lacking cysteine residues.[8][9]

Mechanism of Action: Asn-Gly Peptide Bond Cleavage

The selective cleavage of the asparaginyl-glycyl (Asn-Gly) peptide bond by hydroxylamine occurs under alkaline conditions.[1][2] The mechanism proceeds through the formation of a succinimide (B58015) intermediate. The side chain of the asparagine residue cyclizes, and this succinimide intermediate is then susceptible to nucleophilic attack by hydroxylamine, leading to the cleavage of the peptide bond.[2]

Caption: Mechanism of Asn-Gly peptide bond cleavage by hydroxylamine.

Experimental Protocols

Protocol 1: Cleavage of Asn-Gly Bonds in Solution

This protocol is adapted for the specific cleavage of Asn-Gly bonds in a purified protein sample.

Materials:

-

Protein sample (1-5 mg/mL)

-

4 M Guanidine (B92328) HCl

-

2 M Hydroxylamine hydrochloride

-

0.2 M Sodium carbonate (Na₂CO₃)

-

5 mM Dithiothreitol (DTT)

-

1 mM N-ethylmaleimide

-

Trichloroacetic acid (TCA)

-

Acetic acid

Procedure:

-

Prepare the cleavage buffer by dissolving hydroxylamine hydrochloride in 4 M guanidine HCl and adjusting the pH to 9.0 with 0.2 M Na₂CO₃.

-

To the protein solution, add DTT to a final concentration of 5 mM and N-ethylmaleimide to a final concentration of 1 mM.

-

Mix equal volumes of the protein solution and the cleavage buffer. The final protein concentration should be between 1-5 mg/mL.

-

Verify and, if necessary, readjust the pH of the reaction mixture to 9.0 with Na₂CO₃.

-

Incubate the reaction mixture for 4-8 hours at 45°C.[10]

-

Stop the reaction by neutralizing the pH with acetic acid.

-

Precipitate the resulting peptide fragments using TCA.

-

Wash the pellet with a suitable solvent (e.g., cold acetone) and resuspend in an appropriate buffer for further analysis.

Protocol 2: In-Gel Cleavage of Proteins at Asn-Gly Bonds

This method allows for the cleavage of proteins directly within a polyacrylamide gel matrix, which can be advantageous for sample handling and recovery.[4]

Materials:

-

Polyacrylamide gel slice containing the protein of interest

-

Cleavage buffer: 2 M hydroxylamine hydrochloride, 0.2 M Tris-HCl, pH 9.0

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Excise the protein band of interest from a stained (e.g., Coomassie Blue) or dried polyacrylamide gel.

-

Wash the gel slice extensively with water and then with a 50% acetonitrile (B52724) solution to remove the stain.

-

Equilibrate the gel slice in the cleavage buffer for 30 minutes at room temperature.

-

Replace the buffer with fresh cleavage buffer and incubate for 4-16 hours at 45°C.

-

Remove the cleavage buffer and wash the gel slice with water.

-

Elute the peptide fragments from the gel slice by incubating with an appropriate elution buffer.

-

Analyze the eluted fragments by SDS-PAGE or mass spectrometry.

Protocol 3: Deacetylation of SATA-Modified Proteins

This protocol describes the removal of the acetyl protecting group from a protein modified with SATA to expose a free sulfhydryl group.[5][6]

Materials:

-

SATA-modified protein solution

-

0.5 M Hydroxylamine hydrochloride

-

25 mM EDTA

-

Phosphate buffered saline (PBS), pH 7.2-8.5

-

Desalting column

Procedure:

-

Prepare the deacetylation buffer: 0.5 M hydroxylamine hydrochloride, 25 mM EDTA in PBS, pH 7.2-8.5. This solution should be prepared immediately before use.[5]

-

Combine 1 mL of the SATA-modified protein solution with 100 µL of the deacetylation buffer.[6]

-

Mix and incubate the reaction for 2 hours at room temperature.[5][6]

-

Remove the excess hydroxylamine and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS containing 10 mM EDTA.[5]

-

The resulting protein now possesses a free sulfhydryl group ready for subsequent conjugation reactions.

Quantitative Data Summary

| Application | Reagent Concentration | pH | Temperature (°C) | Incubation Time | Typical Yield/Efficiency | Reference |

| Asn-Gly Cleavage (in solution) | 1 M Hydroxylamine | 9.0 | 45 | 4-8 hours | >70% (optimized) | [11] |

| Asn-Gly Cleavage (in gel) | 2 M Hydroxylamine | 9.0 | 45 | 4-16 hours | 60-90% recovery | [4] |

| Deacetylation of SATA | 50 mM Hydroxylamine | 7.2-8.5 | Room Temp. | 2 hours | High | [5][6] |

| EGS Cross-linker Cleavage | 1 M Hydroxylamine | 8.5 | 37 | 3-6 hours | Varies | [5][6] |

| Plasmid Mutagenesis | 1 M Hydroxylamine | ~6.7 | 37 | 20 hours | N/A | [6] |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the hydroxylamine cleavage of a fusion protein and subsequent analysis.

Caption: Workflow for fusion protein cleavage using hydroxylamine.

Conclusion

Hydroxylamine hydrochloride is a powerful and specific chemical tool for protein chemists. Its ability to cleave peptide bonds at Asn-Gly sites provides a reliable method for generating large peptide fragments for structural and functional studies. Furthermore, its utility in cleaving specific cross-linkers and in deprotection reactions for protein conjugation highlights its versatility. While the conditions for its use, particularly pH and temperature, must be carefully controlled to minimize side reactions, the protocols outlined in this guide provide a solid foundation for the successful application of hydroxylamine hydrochloride in protein research and development.[11]

References

- 1. Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Cleavage at Asn-Gly bonds with hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylamine cleavage of proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 8. Protein chemical synthesis by α-ketoacid-hydroxylamine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. andrewslab.ca [andrewslab.ca]

- 11. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on the enzyme inhibitory effects of hydroxylamine hydrochloride.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development.[1][2] Beyond its role as a reducing agent and a precursor for synthesizing oximes and hydroxamic acids, it exhibits notable enzyme inhibitory properties.[1][2] This technical guide provides a comprehensive overview of preliminary studies on the enzyme inhibitory effects of hydroxylamine hydrochloride, targeting key enzymes such as catalase, urease, and alcohol dehydrogenase. It details the mechanisms of inhibition, presents available quantitative data, outlines standardized experimental protocols for inhibition assays, and explores the compound's broader implications in research and drug development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery and enzymology.

Introduction

Hydroxylamine and its salt, hydroxylamine hydrochloride, are fundamental reagents in both organic and inorganic chemistry.[3] In the pharmaceutical industry, this compound is a critical building block for a variety of drugs, including anti-cancer agents and sulfa drugs.[2] Its ability to act as a reducing agent and a nucleophile makes it invaluable for creating essential intermediates like oximes and hydroxamic acids, which are found in many active pharmaceutical ingredients (APIs).[2][4]

Recent research has also highlighted the direct interaction of hydroxylamine with biological systems, particularly as an inhibitor of various enzymes. Its capacity to interact with enzyme active sites, especially those containing metal cofactors (metalloenzymes), makes it a subject of significant interest.[3][4][5] Understanding these inhibitory effects is crucial for elucidating biological pathways and for developing novel therapeutic agents. This guide synthesizes the current knowledge on the enzyme inhibitory profile of hydroxylamine hydrochloride.

Mechanisms of Enzyme Inhibition

Hydroxylamine hydrochloride can inhibit enzyme activity through several mechanisms, primarily related to its chemical structure and reactivity. The unprotonated form of hydroxylamine (NH₂OH) is typically the active inhibitory species.[6]

-

Competitive Inhibition : Due to its structural similarity to certain natural substrates, hydroxylamine can act as a competitive inhibitor. It binds to the enzyme's active site, preventing the substrate from binding and thus halting the catalytic reaction.[7][8]

-

Metalloenzyme Interaction : Many enzymes require a metal ion (e.g., iron, copper, zinc) in their active site for catalytic activity. Hydroxylamine and its derivatives can chelate these metal ions, rendering the enzyme inactive.[3][4]

-

Redox Activity : As a potent reducing agent, hydroxylamine can interfere with enzymatic reactions that involve redox processes or permanently disable heme-containing enzymes.[3]

-

Radical Scavenging : Certain hydroxylamine derivatives have been shown to act as radical scavengers, a mechanism particularly relevant for inhibiting enzymes like ribonucleotide reductase that rely on radical chemistry.[9]

Key Enzyme Targets and Inhibition Data

Hydroxylamine hydrochloride has been shown to inhibit a range of enzymes. The following sections detail its effects on several well-studied targets.

Catalase

Catalase is a crucial enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.[7] Hydroxylamine salts are effective inhibitors of catalase activity, a property utilized in various biological assays to prevent hydrogen peroxide degradation.[10][11]

-

Mechanism : Inhibition of catalase by hydroxylamine is reported to be competitive, where it likely competes with hydrogen peroxide for the enzyme's active site.[7] The unprotonated form of hydroxylamine is the active inhibitor, with its effectiveness decreasing at acidic pH.[6] In some conditions, particularly in the presence of copper ions, hydroxylamine's inhibitory action is linked to the hydrogen peroxide produced during its own autooxidation.[12]

-

Quantitative Data : The inhibitory effects are typically observed in the millimolar range.

| Enzyme | Inhibitor | Concentration Range for Inhibition | Organism/Source | Reference |

| Catalase | Hydroxylamine Hydrochloride | 0.5 - 40.0 mM | General (Biological Fluids) | [10] |

| Mn-Catalase | Hydroxylamine | - | Lactobacillus plantarum | [12] |

| Catalase | Hydroxylamine | > 1 µM | Aspergillus niger | [6] |

Urease

Urease, a nickel-containing metalloenzyme, hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide.[13] Its activity is implicated in the pathogenesis of infections by bacteria like Helicobacter pylori.[13][14] Hydroxylamine derivatives, especially hydroxamic acids, are potent inhibitors of urease.[13][15][16]

-

Mechanism : Hydroxamic acids are thought to inhibit urease by chelating the nickel ions in the enzyme's active site, thereby blocking its catalytic function.

-

Quantitative Data : Hydroxamic acid derivatives show high potency, with IC₅₀ values often in the low micromolar range.

| Enzyme | Inhibitor | IC₅₀ Value | Organism/Source | Reference |

| Urease | Methionine-hydroxamic acid | 3.9 µM | Jack Bean | [16] |

| Urease | H-Ile-Gly-NHOH | 0.20 µM | Helicobacter pylori | [14] |

| Urease | m-methyl-phenyl substituted hydroxyurea | More potent than hydroxyurea | Jack Bean | [13] |

Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenase catalyzes the reversible oxidation of alcohols to aldehydes or ketones. Hydroxylamine serves as a well-documented competitive inhibitor of ADH.[17][18][19]

-

Mechanism : Hydroxylamine acts as a competitive inhibitor with respect to the alcohol substrate.[18] It is also used in kinetic assays as a trapping agent for the acetaldehyde (B116499) product, forming acetaldoxime.[18]

-

Quantitative Data : The inhibition constant (Ki) for hydroxylamine with yeast ADH has been determined.

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Organism/Source | Reference |

| Alcohol Dehydrogenase | Hydroxylamine | ~0.4 mM | Yeast | [18] |

Other Key Enzyme Targets

-

Ribonucleotide Reductase (RNR) : N-substituted hydroxylamine compounds have been designed as antibacterial agents that function by inhibiting RNR.[9] They act as radical scavengers, which is critical for halting the enzyme that provides the building blocks for DNA synthesis and repair.[9]

-

Respiratory Chain Enzymes : In bacteria such as Paracoccus denitrificans, hydroxylamine can inhibit terminal oxidases and nitrite (B80452) reductase, blocking the electron transport chain.[20]

-

Peroxidase : The structural similarity between hydroxylamine (HONH₂) and its substrate, hydrogen peroxide (HOOH), suggests that it can act as a competitive inhibitor by binding to the iron atom at the peroxidase active site.[8]

Experimental Protocols for Studying Enzyme Inhibition

A standardized enzyme inhibition assay is fundamental to determining the efficacy and mechanism of a potential inhibitor like hydroxylamine hydrochloride.[21][22]

Principle

An enzyme inhibition assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. By comparing these rates, one can quantify the inhibitor's potency, typically expressed as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki).

Materials and Reagents

-

Purified target enzyme

-

Enzyme-specific substrate

-

Hydroxylamine hydrochloride (inhibitor)

-

Appropriate assay buffer (e.g., phosphate (B84403) or Tris buffer at optimal pH)

-

Cofactors, if required by the enzyme

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

-

Standard laboratory pipettes and consumables[22]

Assay Procedure

-

Solution Preparation : Prepare stock solutions of the enzyme, substrate, and hydroxylamine hydrochloride in the assay buffer. Create a series of dilutions of the hydroxylamine hydrochloride stock to test a range of concentrations.

-

Assay Reaction Setup : In a 96-well plate, pipette the assay buffer, the enzyme solution, and the different concentrations of the hydroxylamine hydrochloride inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation : Incubate the plate for a defined period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[22]

-

Reaction Initiation : Start the reaction by adding the substrate solution to all wells.

-

Data Collection : Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. This measures the initial reaction rate (V₀).[23]

-

Data Analysis :

-

Calculate the percentage of inhibition for each hydroxylamine hydrochloride concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated at several different substrate concentrations. The resulting data can be analyzed using Michaelis-Menten or Lineweaver-Burk plots.[23]

-

Applications in Research and Drug Development

The inhibitory properties of hydroxylamine hydrochloride and its derivatives are leveraged in several scientific and industrial domains.

-

Drug Discovery : Hydroxamic acids, synthesized from hydroxylamine, are a well-established class of metalloenzyme inhibitors.[4] This functional group is present in several FDA-approved drugs that target enzymes like histone deacetylases (HDACs).[4] The study of hydroxylamine's inhibitory profile can inspire the design of new therapeutic agents.

-

Antibacterial Agents : By targeting essential bacterial enzymes like ribonucleotide reductase and urease, hydroxylamine derivatives represent a promising avenue for developing new antibiotics to combat drug-resistant pathogens.[9]

-

Research Tool : As a known inhibitor of specific enzymes like catalase, hydroxylamine hydrochloride is used as a tool in biological assays to control for confounding enzymatic activities.[10][11]

-

Organic Synthesis : Its primary use remains in the synthesis of complex organic molecules and APIs, where it is used to introduce oxime and hydroxamic acid functionalities.[1][2][24]

Conclusion

Hydroxylamine hydrochloride is more than a simple synthetic reagent; it is an active biological modulator with distinct inhibitory effects on a variety of enzymes. Preliminary studies have established its role as a competitive inhibitor of enzymes like catalase and alcohol dehydrogenase and have highlighted the potent inhibitory activity of its derivatives against critical targets such as urease and ribonucleotide reductase. The data summarized in this guide underscore the importance of further research to fully characterize its inhibitory profile, elucidate precise mechanisms of action, and explore its potential for the development of novel therapeutics. The provided protocols offer a standardized framework for researchers to conduct these essential investigations, paving the way for new discoveries in enzymology and medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. Solved Give a detailed and in-depth analysis of the effect | Chegg.com [chegg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP0626015B1 - Inhibition of catalase activity in biological fluids - Google Patents [patents.google.com]

- 11. EP0626015A1 - Inhibition of catalase activity in biological fluids. - Google Patents [patents.google.com]

- 12. CU(II)-dependent inactivation of Mn-catalase by hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Competitive inhibition of hydroxylamine on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV [osti.gov]

- 20. Hydroxylamine as an inhibitor and terminal acceptor in the respiratory chain of the bacterium Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. superchemistryclasses.com [superchemistryclasses.com]

- 23. Khan Academy [khanacademy.org]

- 24. dcfinechemicals.com [dcfinechemicals.com]

Hydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is a versatile and reactive inorganic salt with significant applications across organic synthesis, medicinal chemistry, and materials science. For researchers and professionals in drug development, a thorough understanding of its chemical properties, reactivity, and practical applications is essential for its effective and safe utilization. This technical guide provides an in-depth overview of hydroxylamine hydrochloride, focusing on its core chemical data, detailed experimental protocols for key synthetic transformations, and its role in the development of therapeutic agents.

Core Chemical and Physical Properties

Hydroxylamine hydrochloride presents as a white, crystalline solid that is highly soluble in water. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 5470-11-1 | [1] |

| Molecular Formula | ClH₄NO | [2] |

| Molecular Weight | 69.49 g/mol | [1][2] |

| Appearance | White crystalline solid | [3][4] |

| Melting Point | 151 °C (decomposes) | [5] |

| Solubility | Soluble in water | [4] |

| SMILES | [NH3+]O.[Cl-] | [6] |

Molecular Structure

The molecular structure of hydroxylamine hydrochloride consists of the hydroxylammonium cation ([NH₃OH]⁺) and the chloride anion (Cl⁻). The positive charge is localized on the nitrogen atom, which is bonded to three hydrogen atoms and one oxygen atom.

Applications in Pharmaceutical Synthesis

Hydroxylamine hydrochloride is a critical reagent in the synthesis of a wide array of pharmaceutical compounds.[7] Its utility stems from its ability to act as a potent nucleophile and a reducing agent, enabling the formation of key functional groups found in many active pharmaceutical ingredients (APIs).

Synthesis of Oximes

A primary application of hydroxylamine hydrochloride is the conversion of aldehydes and ketones to their corresponding oximes. This reaction is fundamental in organic synthesis, as oximes serve as versatile intermediates for the preparation of amides (via the Beckmann rearrangement), nitriles, and other nitrogen-containing heterocycles.[8][9]

Experimental Protocol: General Procedure for the Synthesis of Oximes

A mixture of the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as bismuth(III) oxide (0.6 mmol) is ground together in a mortar and pestle at room temperature.[10] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is treated with ethyl acetate, and the catalyst is removed by filtration. The filtrate is then concentrated, and water is added to precipitate the oxime product. The solid product is collected by filtration and dried under vacuum.[10]

| Carbonyl Compound | Reaction Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | 5 | 98 |

| 4-Nitrobenzaldehyde | 4 | 96 |

| 4-Methylbenzaldehyde | 6 | 95 |

| Acetophenone | 10 | 92 |

| Cyclohexanone | 8 | 94 |

Yields are based on a solventless grinding method with Bi₂O₃ as a catalyst.[10]

Synthesis of Hydroxamic Acids

Hydroxamic acids are a class of compounds with significant biological activities, including roles as enzyme inhibitors. Hydroxylamine hydrochloride is a key reagent for the synthesis of hydroxamic acids from carboxylic acids or their derivatives, such as esters and acyl chlorides.[11][12]

Experimental Protocol: Synthesis of Hydroxamic Acids from Carboxylic Acids

To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., ethyl acetate), an activating agent such as 2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol) and N-methylmorpholine (1.5 mmol) are added, and the mixture is stirred at room temperature. Hydroxylamine hydrochloride (1.5 mmol) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the hydroxamic acid product.[12]

| Carboxylic Acid | Reaction Time (h) | Yield (%) |

| Benzoic acid | 1 | 95 |

| 4-Chlorobenzoic acid | 1 | 96 |

| Phenylacetic acid | 1 | 92 |

| Cinnamic acid | 1.5 | 93 |

Yields are based on a TCT-mediated coupling reaction.[12]

Role in Drug Development

Hydroxylamine hydrochloride serves as a crucial starting material in the synthesis of several commercially available drugs. Its incorporation into these molecules is pivotal to their therapeutic mechanism of action.

Anticancer and Sulfa Drugs

Hydroxylamine hydrochloride is a key precursor in the synthesis of the anticancer agent hydroxyurea and various sulfa drugs , such as sulfamethoxazole .[3] These drugs are essential medicines used to treat a range of conditions from cancer to bacterial infections.

Biological Activity and Mechanism of Action

In addition to its role in chemical synthesis, hydroxylamine and its derivatives can exhibit direct biological activity. For instance, hydroxylamine can act as a reducing agent and has been shown to be an intermediate in biological nitrification.[6][13] It can also function as an enzyme inhibitor.[14] This inhibitory activity is a key aspect of the therapeutic effect of drugs like hydroxyurea, which targets ribonucleotide reductase, an enzyme crucial for DNA synthesis.

Conclusion

Hydroxylamine hydrochloride is a cornerstone reagent for chemists in both academic research and the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it indispensable for the synthesis of a broad spectrum of organic molecules, including vital therapeutic agents. A comprehensive understanding of its handling, reaction protocols, and the biological significance of its derivatives is paramount for advancing drug discovery and development efforts.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides [handom-chem.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. asianpubs.org [asianpubs.org]

- 9. yccskarad.com [yccskarad.com]

- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurjchem.com [eurjchem.com]

- 13. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 14. chemiis.com [chemiis.com]

A Technical Guide to the Role of Hydroxylamine Hydrochloride in the Synthesis of Pharmaceuticals and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is a versatile and critical reagent in the chemical synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its potent reducing properties and its role as a nucleophile, primarily in the formation of oximes from aldehydes and ketones.[3][4][5] This transformation is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemical active ingredients, imparting essential functionalities for their biological activity. This guide provides an in-depth exploration of the core applications of hydroxylamine hydrochloride, detailing its reaction mechanisms, offering specific examples in drug and pesticide synthesis, and presenting experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction to Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride is the hydrochloride salt of hydroxylamine, appearing as a white, crystalline solid that is highly soluble in water and ethanol.[3][6] Its chemical reactivity is characterized by its ability to act as both a reducing agent and a nucleophile.[3][4] This dual reactivity makes it a valuable tool in organic synthesis. The primary application discussed in this guide is its reaction with carbonyl compounds (aldehydes and ketones) to form oximes.[4][5][7]

Key Properties:

Core Reaction: Oxime Formation

The most significant role of hydroxylamine hydrochloride in the synthesis of pharmaceuticals and agrochemicals is the conversion of aldehydes and ketones to their corresponding oximes.[4][5] This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. The reaction is typically carried out in the presence of a weak base to neutralize the liberated HCl.[12]

The general mechanism for oxime formation is a two-step process:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the C=N double bond of the oxime.

Role in Pharmaceutical Synthesis